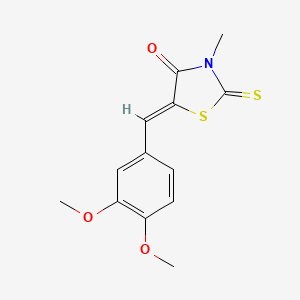
5-(3,4-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(3,4-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a thiazolidinone derivative that has gained attention in recent years due to its potential applications in scientific research. DMTS has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antitumor effects. In
Mécanisme D'action
The exact mechanism of action of 5-(3,4-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that the compound exerts its biological effects through various pathways, including the inhibition of NF-κB signaling, the modulation of MAPK signaling, and the activation of p53-mediated apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases. Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth. The compound has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. Moreover, it has been extensively studied for its biological activities, making it a well-established compound for scientific research. However, this compound also has some limitations. Its solubility in water is low, which can make it difficult to administer in certain experiments. Additionally, the compound has not been extensively studied in human clinical trials, which limits its potential applications in medicine.
Orientations Futures
There are several future directions for the study of 5-(3,4-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of interest is the elucidation of the exact mechanism of action of this compound. Additionally, further studies are needed to explore the potential applications of this compound in medicine, including its use as an anticancer agent or neuroprotective agent. Overall, the study of this compound has the potential to provide valuable insights into the mechanisms of various biological processes and to lead to the development of new therapies for a range of diseases.
Applications De Recherche Scientifique
5-(3,4-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, this compound has shown promising anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-14-12(15)11(19-13(14)18)7-8-4-5-9(16-2)10(6-8)17-3/h4-7H,1-3H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGXFHUOCKQPHZ-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4690080.png)


![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B4690097.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone](/img/structure/B4690105.png)
![4-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4690110.png)
![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4690122.png)
![N-allyl-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4690130.png)
![1-(mesitylsulfonyl)-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-4-piperidinecarbohydrazide](/img/structure/B4690136.png)


![N-[(1-phenylcyclopentyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4690185.png)